2-(Bromomethyl)-1,3-difluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-difluoro-5-iodobenzene typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and light conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method ensures better control over reaction conditions and yields higher purity products. The use of solvents like acetone or acetonitrile can facilitate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the bromomethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives or dehalogenated products.
Scientific Research Applications
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3-difluoro-5-iodobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple halogen atoms on the benzene ring makes it highly reactive towards nucleophiles. The bromomethyl group can act as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- 2-Bromomethyl-1,3-difluorobenzene
- 2-Iodomethyl-1,3-difluorobenzene
Uniqueness
2-(Bromomethyl)-1,3-difluoro-5-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various synthetic applications .
Properties
Molecular Formula |
C7H4BrF2I |
---|---|
Molecular Weight |
332.91 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4BrF2I/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 |
InChI Key |
HTZXDWWZDDAXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.